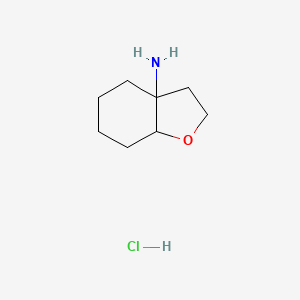

Octahydro-1-benzofuran-3a-amine hydrochloride

Description

Octahydro-1-benzofuran-3a-amine hydrochloride (OBFA-HCl) is a bicyclic organic compound characterized by a benzofuran ring system fused to a saturated cyclohexane ring, with an amine functional group at the 3a position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

3,4,5,6,7,7a-hexahydro-2H-1-benzofuran-3a-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.ClH/c9-8-4-2-1-3-7(8)10-6-5-8;/h7H,1-6,9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOSPMYQFKJQRFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CCOC2C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octahydro-1-benzofuran-3a-amine hydrochloride typically involves the hydrogenation of benzofuran derivatives under specific conditions. The reaction conditions often include the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) and a hydrogen source. The reaction is carried out under high pressure and temperature to ensure complete hydrogenation of the benzofuran ring .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high yield. The final product is purified through crystallization or other separation techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Octahydro-1-benzofuran-3a-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced further to form more saturated derivatives.

Substitution: The amine group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as N-alkylated and N-acylated compounds .

Scientific Research Applications

Unfortunately, the search results provided do not contain information specifically on the applications of "Octahydro-1-benzofuran-3a-amine hydrochloride." However, the search results do provide some information on related compounds and applications that may be relevant:

Benzofurans:

- Hydrogenation: A one-pot cascade catalytic hydrogenation process has been developed to produce enantioenriched octahydrobenzofurans with up to six new stereocenters . These compounds have potential applications in drugs and other areas . The process involves a unique combination of a chiral ruthenium carbene catalyst and an achiral rhodium catalyst .

- Pharmacological Properties: Benzofuran, benzothiophene, indole, and indolizine compounds have shown pharmacological properties such as prolonging the action potential and refractory period of myocardial cells . They may also possess bradycardiac, anti-hypertensive, and antiadrenergic properties . Additionally, these compounds may be used as potentiators of anticancer drugs .

- Tau Oligomer Formation Inhibitors: Novel benzofurans, benzothiophenes, and indoles are useful as inhibitors of tau oligomer formation and may be useful for treating neurodegenerative diseases .

- Adenylyl Cyclase Inhibitors: Certain benzofuran derivatives have been investigated as adenylyl cyclase inhibitors .

Mannich Bases:

- Medicinal Chemistry: Mannich bases have significant applications in medicinal chemistry . They may possess interesting biological activities, and aminomethylation of drugs can improve their delivery into the human body by increasing their hydrophilic properties .

Triflamides and Triflimides:

Mechanism of Action

The mechanism of action of octahydro-1-benzofuran-3a-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence neurotransmitter systems and cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares OBFA-HCl with chlorphenoxamine hydrochloride () and dosulepin hydrochloride (), focusing on molecular properties, structural motifs, and inferred pharmacological implications.

Structural and Functional Group Analysis

- The amine in OBFA-HCl is primary, whereas chlorphenoxamine and dosulepin feature tertiary/secondary amines, which may influence receptor binding affinity and metabolic stability .

Pharmacological Implications

- OBFA-HCl: The rigid bicyclic structure may favor selectivity for serotonin or norepinephrine transporters, akin to tricyclic antidepressants (TCAs). However, its primary amine could limit blood-brain barrier penetration compared to tertiary amines like dosulepin .

- Chlorphenoxamine: A histamine H1 antagonist with anticholinergic properties, its diphenylmethane scaffold contrasts with OBFA-HCl’s benzofuran core, highlighting divergent therapeutic targets .

Biological Activity

Octahydro-1-benzofuran-3a-amine hydrochloride is a bicyclic amine with significant potential in various biological applications. Its unique structure, characterized by a fully saturated benzofuran ring, allows it to interact with multiple biological targets, making it a compound of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C₈H₁₆ClNO

- Molecular Weight : 177.67 g/mol

- Structure : The compound features a bicyclic structure that enhances its biological activity compared to less saturated analogs.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly serotonin and dopamine receptors. This interaction may influence various signaling pathways and modulate physiological responses, making it relevant for treating neuropsychiatric disorders such as depression and anxiety.

Neuropharmacological Effects

Research indicates that this compound exhibits notable effects on neurotransmitter systems. Specifically, studies have shown:

- Serotonin Receptor Modulation : The compound may enhance serotonin signaling, which is crucial for mood regulation.

- Dopamine Receptor Interaction : It has been suggested that the compound could influence dopamine pathways, potentially aiding in the treatment of disorders like schizophrenia.

Antioxidant Activity

Recent studies have explored the antioxidant properties of octahydro-1-benzofuran derivatives, indicating their potential to mitigate oxidative stress in cellular models. This activity contributes to their neuroprotective effects, which are beneficial in conditions such as Alzheimer's disease .

Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of octahydro-1-benzofuran derivatives against oxidative stress-induced cell death in PC12 cells. Results demonstrated that these compounds significantly reduced cell death and increased cell viability compared to control groups .

Study 2: Acetylcholinesterase Inhibition

Another investigation focused on the inhibition of acetylcholinesterase (AChE) by octahydrobenzofuran derivatives. The results indicated that these compounds could serve as potential therapeutic agents for Alzheimer's disease by preventing the breakdown of acetylcholine, thus enhancing cholinergic signaling .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Tetrahydrofuran-3-amine hydrochloride | Saturated cyclic amine | Lacks the benzene ring; simpler structure |

| 1-Amino-2-methylcyclohexane | Saturated aliphatic amine | More flexible structure; different biological activity |

| 2-(Aminomethyl)-1-benzofuran | Unsaturated benzofuran | Contains an additional functional group; different reactivity |

| This compound | Bicyclic amine | Fully saturated structure conferring distinct biological activities |

This table highlights the unique structural characteristics of this compound compared to its analogs, emphasizing its potential for diverse biological activities.

Q & A

[Basic] What are the standard synthetic routes for preparing octahydro-1-benzofuran-3a-amine hydrochloride, and what analytical methods are used to confirm its purity?

Methodological Answer:

Synthesis typically involves reductive amination of the corresponding ketone precursor followed by hydrochloric acid salt formation. For example, analogous amine hydrochlorides are synthesized via multi-step reactions, including reduction (e.g., using NaBH₄ or catalytic hydrogenation), amination (using ammonia or dimethylamine), and acidification with HCl . Purity is confirmed via HPLC (≥95% purity threshold) and structural validation using ¹H/¹³C NMR (e.g., resolving stereochemistry at C3a) and mass spectrometry (to confirm molecular ion peaks). Residual solvents are quantified via GC-MS .

[Advanced] How can researchers optimize reaction conditions to improve enantiomeric excess in the synthesis of this compound?

Methodological Answer:

Enantioselective synthesis can be enhanced using chiral catalysts (e.g., BINAP-Ru complexes) or enzymatic resolution. For instance, kinetic resolution of racemic mixtures via lipases (e.g., CAL-B) has been applied to structurally similar bicyclic amines . Advanced techniques like continuous flow reactors allow precise control of temperature and residence time, minimizing racemization . Post-synthesis, chiral HPLC with cellulose-based columns or circular dichroism (CD) spectroscopy quantifies enantiomeric excess .

[Basic] What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

Essential protocols include:

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particulate matter.

- Waste Management : Collect solid/liquid waste separately and dispose via certified hazardous waste services to prevent environmental contamination .

- Spill Response : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous flushing, as hydrochloride salts may react with water .

[Advanced] How can researchers resolve discrepancies in stability data for this compound under varying pH conditions?

Methodological Answer:

Contradictory stability data often arise from pH-dependent degradation pathways. To resolve this:

Conduct accelerated stability studies (40°C/75% RH for 6 months) across pH 1–10.

Use LC-MS/MS to identify degradation products (e.g., hydrolysis of the benzofuran ring at acidic pH or amine oxidation at alkaline pH) .

Validate findings with kinetic modeling (e.g., Arrhenius plots) to predict shelf-life under storage conditions .

[Basic] What spectroscopic techniques are most effective for characterizing the crystalline structure of this compound?

Methodological Answer:

- X-ray crystallography resolves absolute configuration and hydrogen-bonding networks in the crystal lattice.

- FT-IR confirms secondary amine N–H stretches (~3300 cm⁻¹) and C–O–C vibrations (benzofuran ring, ~1250 cm⁻¹) .

- DSC/TGA evaluates thermal stability (melting point decomposition) and hygroscopicity .

[Advanced] What strategies mitigate batch-to-batch variability in the synthesis of this compound?

Methodological Answer:

- Process Analytical Technology (PAT) : Implement in-line Raman spectroscopy to monitor reaction progress and intermediate purity in real time .

- Design of Experiments (DoE) : Use factorial designs to optimize critical parameters (e.g., stoichiometry of HCl during salt formation, reaction temperature) .

- Quality-by-Design (QbD) : Define a design space for raw material attributes (e.g., amine precursor particle size) to ensure consistency .

[Basic] How should researchers handle and store this compound to ensure long-term stability?

Methodological Answer:

- Storage : Keep in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C to prevent deliquescence and oxidative degradation .

- Handling : Equilibrate to room temperature in a desiccator before use to avoid moisture uptake.

- Stability Monitoring : Perform biannual HPLC-UV assays to detect degradation (e.g., ≥2% impurity threshold) .

[Advanced] What computational methods support the prediction of this compound’s biological activity?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding affinity with targets (e.g., serotonin receptors, given structural similarity to psychoactive amines) .

- QSAR Modeling : Train models on analogous compounds (e.g., 2,3-dihydrobenzofuran-3-amines) to predict logP, solubility, and toxicity .

- MD Simulations : Analyze conformational flexibility of the bicyclic system in aqueous and lipid bilayer environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.